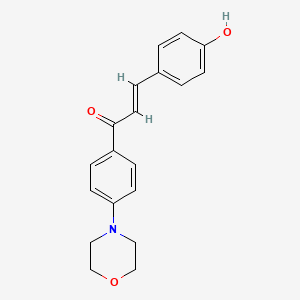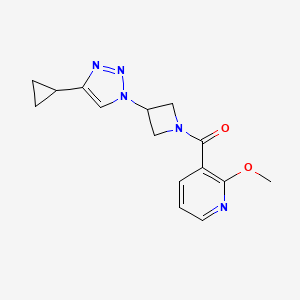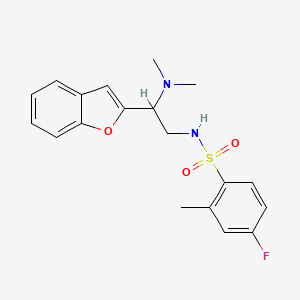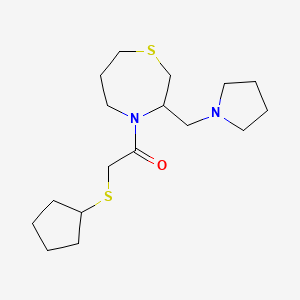
3-(4-Hydroxyphenyl)-1-(4-morpholin-4-ylphenyl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Hydroxyphenyl)-1-(4-morpholin-4-ylphenyl)prop-2-en-1-one, or 4-hydroxy-4-morpholine-phenyl-prop-2-en-1-one (HMPA), is a synthetic organic compound used in a variety of scientific research applications. It is a colorless, crystalline solid that is soluble in water and other organic solvents. HMPA has been used in the synthesis of various organic compounds and as a reagent for the synthesis of a wide range of pharmaceuticals, polymers, and other materials. In addition, HMPA has been used in the study of biochemical and physiological processes.
Scientific Research Applications
3-(4-Hydroxyphenyl)-1-(4-morpholin-4-ylphenyl)prop-2-en-1-one is used in a variety of scientific research applications. It has been used as a reagent for the synthesis of a wide range of pharmaceuticals and polymers. 3-(4-Hydroxyphenyl)-1-(4-morpholin-4-ylphenyl)prop-2-en-1-one has also been used in the synthesis of organic compounds and in the study of biochemical and physiological processes. In addition, 3-(4-Hydroxyphenyl)-1-(4-morpholin-4-ylphenyl)prop-2-en-1-one has been used in the study of the mechanism of action of various drugs, as well as in the development of new drugs.
Mechanism of Action
The mechanism of action of 3-(4-Hydroxyphenyl)-1-(4-morpholin-4-ylphenyl)prop-2-en-1-one is not fully understood. It is believed that 3-(4-Hydroxyphenyl)-1-(4-morpholin-4-ylphenyl)prop-2-en-1-one binds to proteins and other molecules in the cell, which then triggers a series of biochemical reactions. These reactions lead to the production of various compounds, such as hormones, neurotransmitters, and other molecules.
Biochemical and Physiological Effects
3-(4-Hydroxyphenyl)-1-(4-morpholin-4-ylphenyl)prop-2-en-1-one has been used in the study of biochemical and physiological processes. It has been shown to have an inhibitory effect on the activity of enzymes involved in the metabolism of carbohydrates and lipids. In addition, 3-(4-Hydroxyphenyl)-1-(4-morpholin-4-ylphenyl)prop-2-en-1-one has been shown to have an inhibitory effect on the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter. 3-(4-Hydroxyphenyl)-1-(4-morpholin-4-ylphenyl)prop-2-en-1-one has also been shown to have an inhibitory effect on the activity of the enzyme cyclooxygenase, which is involved in the production of prostaglandins.
Advantages and Limitations for Lab Experiments
3-(4-Hydroxyphenyl)-1-(4-morpholin-4-ylphenyl)prop-2-en-1-one has several advantages for laboratory experiments. It is a relatively inexpensive compound, and it is easily synthesized. In addition, it is soluble in water and other organic solvents, making it easy to use in a variety of experiments. However, 3-(4-Hydroxyphenyl)-1-(4-morpholin-4-ylphenyl)prop-2-en-1-one can be toxic if ingested, and it can cause skin irritation if it comes into contact with the skin.
Future Directions
There are a number of potential future directions for research involving 3-(4-Hydroxyphenyl)-1-(4-morpholin-4-ylphenyl)prop-2-en-1-one. It could be used to study the mechanism of action of various drugs, or to develop new drugs. In addition, it could be used to study the biochemical and physiological effects of various compounds. Finally, 3-(4-Hydroxyphenyl)-1-(4-morpholin-4-ylphenyl)prop-2-en-1-one could be used in the synthesis of a wide range of organic compounds and polymers.
Synthesis Methods
3-(4-Hydroxyphenyl)-1-(4-morpholin-4-ylphenyl)prop-2-en-1-one can be synthesized by reacting 4-hydroxy-3-methoxybenzaldehyde with 4-morpholine-4-carboxylic acid in the presence of a base, such as sodium hydroxide. The reaction is carried out in an aqueous solution at a temperature of 70-80°C. The reaction yields a white solid, which is then purified by recrystallization.
properties
IUPAC Name |
(E)-3-(4-hydroxyphenyl)-1-(4-morpholin-4-ylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c21-18-8-1-15(2-9-18)3-10-19(22)16-4-6-17(7-5-16)20-11-13-23-14-12-20/h1-10,21H,11-14H2/b10-3+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEXKKEBOKKNSMO-XCVCLJGOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)C(=O)C=CC3=CC=C(C=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=CC=C(C=C2)C(=O)/C=C/C3=CC=C(C=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(4-chlorobenzyl)thio]-N-isobutyl-5-oxo-4-propyl-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2391945.png)
![3-Oxabicyclo[4.1.0]heptan-7-amine;hydrochloride](/img/structure/B2391946.png)
![(NE)-N-[1-(6-chloro-1-methylindol-3-yl)ethylidene]hydroxylamine](/img/structure/B2391948.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B2391949.png)
![7-[(2-Chlorophenyl)methyl]-8-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-3-methylpurine-2,6-dione](/img/no-structure.png)


![1-[(2-chlorophenyl)methyl]-6-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2391956.png)

![[4-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl] thiophene-2-carboxylate](/img/structure/B2391958.png)
